BZ-Phe-val-arg-amc

Descripción general

Descripción

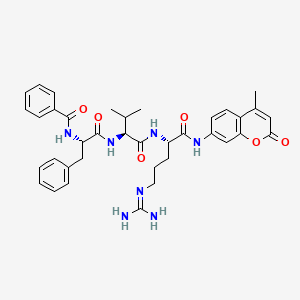

BZ-Phe-val-arg-amc is a useful research compound. Its molecular formula is C37H43N7O6 and its molecular weight is 681.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Detección de la actividad procoagulante del cáncer

“BZ-Phe-val-arg-amc” se utiliza en la detección de la actividad procoagulante del cáncer. El procoagulante del cáncer (CP) es un activador directo del factor de coagulación X y está asociado con el fenotipo maligno . El sustrato fluorogénico “this compound” permite la cuantificación directa de la actividad de CP .

Cuantificación de la trombina

“this compound” es un sustrato fluorogénico sensible para la determinación cuantitativa de la trombina . La trombina es una serina proteasa que juega un papel clave en la cascada de coagulación, una serie de reacciones que finalmente detienen el sangrado.

Detección de la actividad de la proteasa

“this compound” también se utiliza como sustrato para la actividad similar a la tripsina del proteasoma 20S . El proteasoma 20S es un complejo proteico que degrada proteínas innecesarias o dañadas mediante proteólisis, una reacción química que rompe los enlaces peptídicos.

Detección de la actividad de la ficaina

Además de la trombina, “this compound” también es escindido por la ficaina . La ficaina es una cisteína proteasa del látex de plantas de la familia de las higueras.

Investigación de marcadores tumorales

El uso de “this compound” en la detección de la actividad procoagulante del cáncer ha mostrado potencial para CP como un marcador tumoral temprano sensible y específico .

Investigación de la coagulación

“this compound” se utiliza en investigaciones relacionadas con la coagulación, particularmente en la comprensión del papel del procoagulante del cáncer en la activación del factor de coagulación X .

Mecanismo De Acción

Target of Action

The primary targets of BZ-Phe-val-arg-amc are thrombin and ficain . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot. Ficain, on the other hand, is a cysteine protease found in figs that has been implicated in a variety of biological processes.

Mode of Action

This compound acts as a fluorogenic substrate for thrombin and ficain . This means that the compound is cleaved by these enzymes, resulting in the release of a fluorescent product that can be detected and quantified. This interaction allows for the quantitative determination of thrombin and ficain activity.

Biochemical Pathways

The cleavage of this compound by thrombin and ficain is part of the broader proteolytic activity of these enzymes. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is a fundamental process in biology, involved in numerous pathways such as digestion, immune response, cell cycle progression, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of thrombin and ficain, and therefore the cleavage of this compound, can be affected by factors such as pH, temperature, and the presence of other molecules . Furthermore, the fluorescence of the product released upon cleavage can be influenced by the local environment, including the pH and the presence of other fluorescent substances.

Direcciones Futuras

Research on BZ-Phe-Val-Arg-AMC continues to explore its applications beyond thrombin assays. Investigating its interactions with other proteases and optimizing its specificity could lead to novel diagnostic tools or therapeutic approaches. Additionally, exploring modifications to enhance stability and sensitivity remains an avenue for future research .

Análisis Bioquímico

Biochemical Properties

BZ-Phe-val-arg-amc plays a significant role in biochemical reactions as a substrate for proteases. It is specifically designed to interact with enzymes like thrombin (coagulation factor IIa), ficain, and ananain . When these enzymes cleave this compound, they release a fluorescent product, 7-amido-4-methylcoumarin (AMC), which can be quantitatively measured. This interaction is highly specific, allowing researchers to accurately determine the activity of these proteases in various samples. The sensitivity and specificity of this compound make it an essential tool for studying protease activity in different biological contexts.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, thrombin, one of the primary enzymes that interact with this compound, plays a crucial role in coagulation and inflammation . By measuring thrombin activity using this compound, researchers can gain insights into the regulation of these cellular processes. Additionally, the compound’s ability to be cleaved by other proteases like ficain and ananain further expands its utility in studying diverse cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by specific proteases, resulting in the release of the fluorescent product AMC. This cleavage occurs at the peptide bond between the arginine and AMC moieties . The released AMC emits fluorescence upon excitation, allowing for the quantitative measurement of enzyme activity. The specificity of this compound for certain proteases ensures that the observed fluorescence is directly correlated with the activity of the target enzyme. This mechanism provides a reliable and sensitive method for studying protease function in various biological systems.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures below -15°C . Prolonged exposure to higher temperatures or light can lead to degradation, affecting its performance in assays. Researchers have observed that the fluorescence signal generated by this compound remains consistent over short-term experiments, but long-term studies may require careful monitoring of the compound’s stability to ensure accurate results.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. The compound is cleaved by enzymes such as thrombin, ficain, and ananain, resulting in the release of AMC . This cleavage event is a key step in the metabolic pathway, allowing for the quantitative measurement of protease activity. The interaction of this compound with these enzymes provides valuable insights into the regulation of proteolytic processes and their impact on overall metabolic flux and metabolite levels.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. The compound is designed to be cleaved by proteases in specific cellular compartments, such as the cytoplasm or extracellular space . The localization of this compound within these compartments ensures that it interacts with the target enzymes, allowing for accurate measurement of their activity. Additionally, any post-translational modifications that affect the compound’s stability or binding affinity can further influence its subcellular localization and function.

Propiedades

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40)/t28-,29-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-OLWNVYNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)

![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)